molecular formula C21H21NSi B12502859 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline

Cat. No.: B12502859
M. Wt: 315.5 g/mol
InChI Key: WJNJVNXPQBGHHI-UHFFFAOYSA-N
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Description

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is a complex organic compound with the molecular formula C21H21NSi It belongs to the class of azasilines, which are characterized by the presence of a silicon atom within a nitrogen-containing heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline typically involves the reaction of appropriate benzyl and dimethyl precursors with a dibenzoazasiline framework. One common method includes the use of benzyl chloride and 10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Sodium methoxide; reactions are performed in methanol or other polar solvents.

Major Products Formed

Scientific Research Applications

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    10,10-Dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: A structurally similar compound without the benzyl group.

    10,10-Diphenyl-5,10-dihydrodibenzo[b,e][1,4]azasiline: Another similar compound with phenyl groups instead of benzyl.

Uniqueness

5-Benzyl-10,10-dimethyl-5,10-dihydrodibenzo[b,e][1,4]azasiline is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural variation can lead to different interaction profiles with molecular targets, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C21H21NSi

Molecular Weight

315.5 g/mol

IUPAC Name

5-benzyl-10,10-dimethylbenzo[b][1,4]benzazasiline

InChI

InChI=1S/C21H21NSi/c1-23(2)20-14-8-6-12-18(20)22(16-17-10-4-3-5-11-17)19-13-7-9-15-21(19)23/h3-15H,16H2,1-2H3

InChI Key

WJNJVNXPQBGHHI-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC=CC=C2N(C3=CC=CC=C31)CC4=CC=CC=C4)C

Origin of Product

United States

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